

1-Benzyl-4-bromopiperidine: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 1-Benzyl-4-bromopiperidine

Cat. No.: B1343918

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CAS Number: 301665-60-1

This in-depth technical guide provides a comprehensive overview of **1-Benzyl-4-bromopiperidine**, a key building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document covers its chemical properties, synthesis, and significant applications in the pharmaceutical industry, with a focus on its role in the development of therapeutics for neurological disorders.

Chemical Properties and Data

1-Benzyl-4-bromopiperidine is a halogenated heterocyclic compound.^[1] Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a bromine atom. This combination of a tertiary amine and an alkyl bromide makes it a versatile intermediate for further chemical modifications.

A summary of its key chemical data is presented in the table below.

Property	Value	Reference
CAS Number	301665-60-1	[1]
Molecular Formula	C ₁₂ H ₁₆ BrN	[1]
Molecular Weight	254.17 g/mol	[1]
Purity	≥95%	[1][2]
Appearance	Liquid	
IUPAC Name	1-benzyl-4-bromopiperidine	[2]
SMILES	BrC(CC1)CCN1CC2=CC=CC=C2	[2]

Synthesis and Experimental Protocols

The primary synthetic route to **1-Benzyl-4-bromopiperidine** involves the N-alkylation of 4-bromopiperidine with a benzyl halide. This is a common and straightforward method for preparing 1-benzylpiperidine derivatives.

General Experimental Protocol: N-Alkylation of 4-Bromopiperidine

This protocol is based on established methods for the synthesis of 1-benzylpiperidine derivatives.

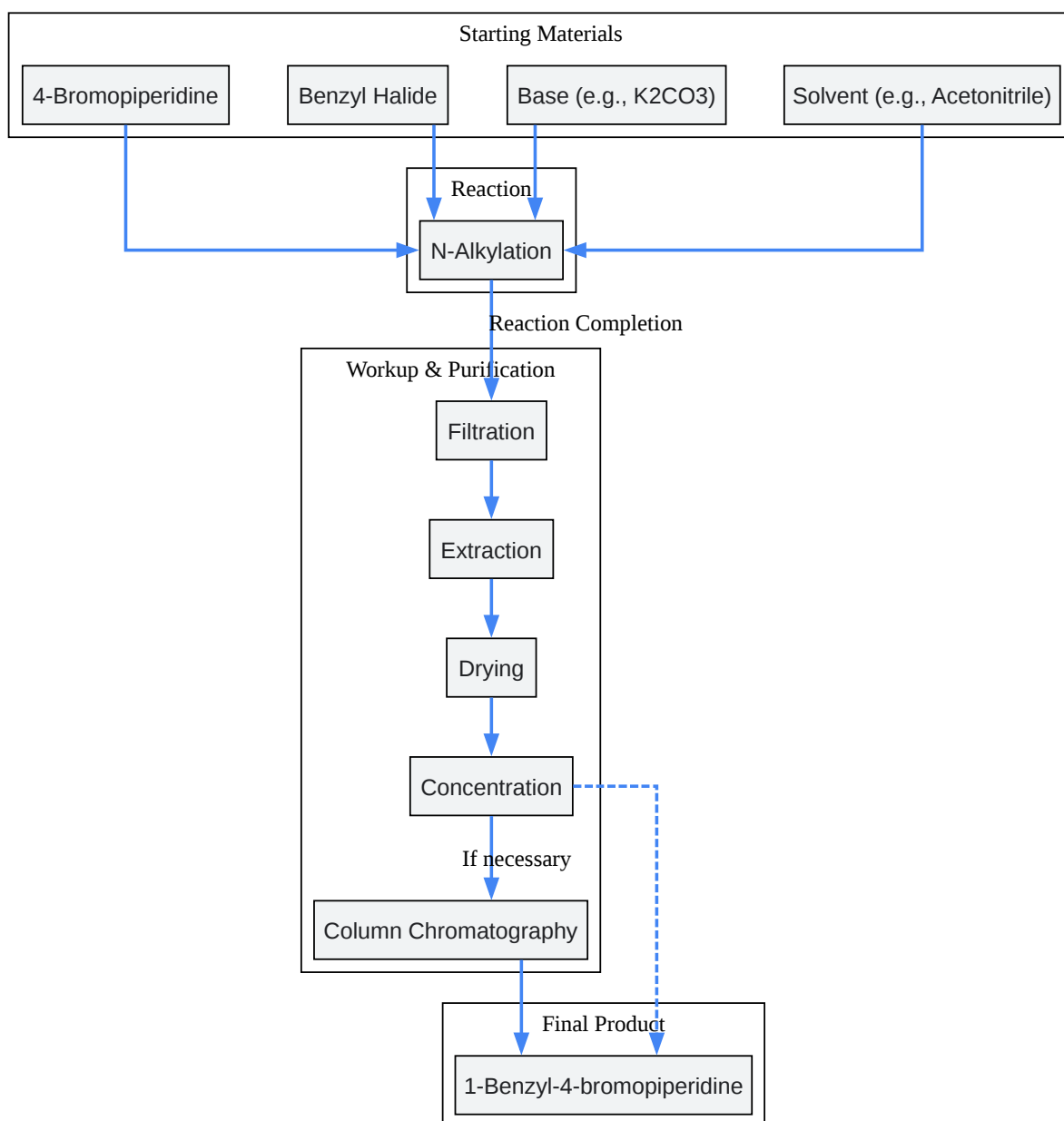
Materials:

- 4-Bromopiperidine hydrobromide
- Benzyl bromide (or benzyl chloride)
- Potassium carbonate (K₂CO₃) or other suitable inorganic base
- Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent
- Saturated aqueous sodium bicarbonate solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of 4-bromopiperidine hydrobromide (1.0 eq) in acetonitrile, add a suitable inorganic base such as potassium carbonate (2.5 eq).
- Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure using a rotary evaporator.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **1-Benzyl-4-bromopiperidine**.
- If necessary, purify the crude product by column chromatography on silica gel.



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A general workflow for the synthesis of **1-Benzyl-4-bromopiperidine**.

Applications in Drug Discovery

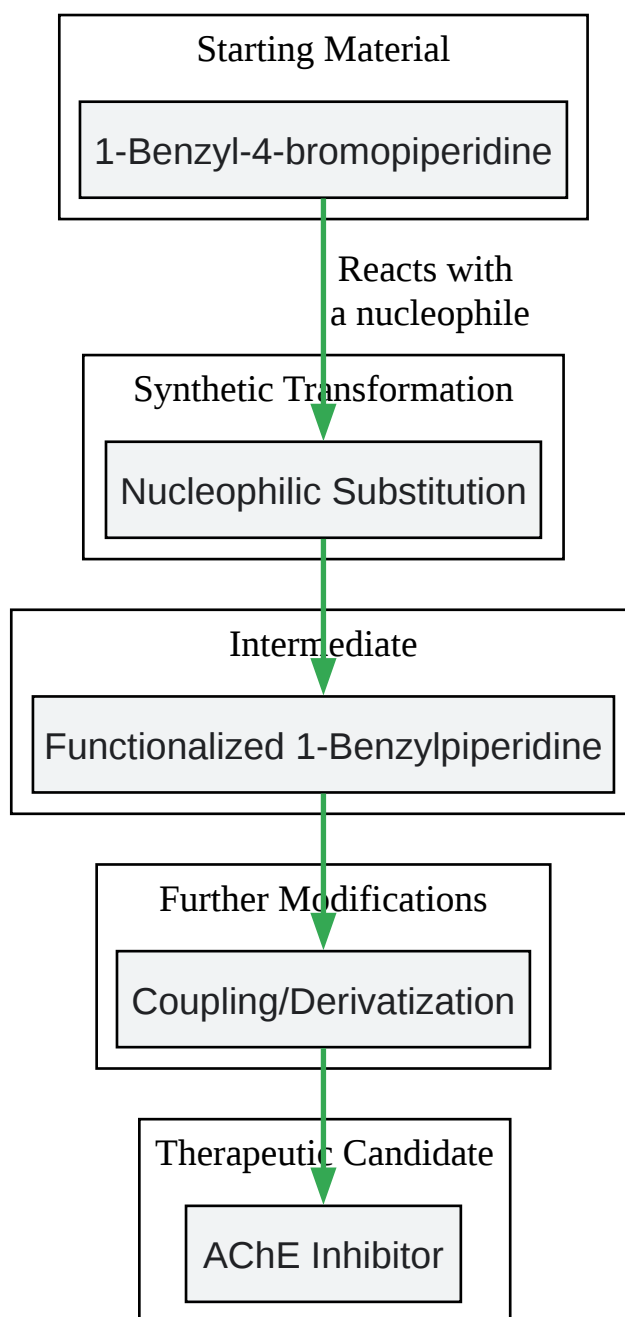
The N-benzylpiperidine (N-BP) structural motif is frequently utilized in drug discovery due to its structural flexibility and three-dimensional nature.[3] This motif is present in numerous approved drugs and clinical candidates.[3] The N-benzyl group can be crucial for interacting with target proteins and allows for the fine-tuning of a molecule's physicochemical properties.[3]

1-Benzyl-4-bromopiperidine serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[4] The piperidine ring is a prominent scaffold in medicinal chemistry, forming the core of many approved drugs.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

A significant application of 1-benzylpiperidine derivatives is in the development of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[5][6] Derivatives of 1-benzylpiperidine have shown potent inhibitory activity against AChE.[7] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity.[7]

The synthesis of such inhibitors often involves the displacement of the bromine atom in **1-Benzyl-4-bromopiperidine** with a suitable nucleophile to introduce further functionality.



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Workflow for the application of **1-Benzyl-4-bromopiperidine** in synthesis.

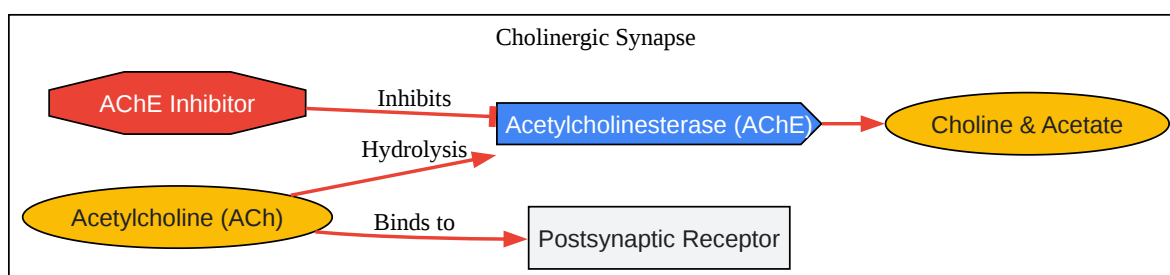
Signaling Pathway Involvement

Compounds derived from the 1-benzylpiperidine scaffold have been shown to interact with key targets in the central nervous system. A primary example is the inhibition of

acetylcholinesterase.

Acetylcholinesterase Inhibition

In the synaptic cleft, acetylcholine (ACh) is a neurotransmitter that is hydrolyzed by acetylcholinesterase (AChE), which terminates the nerve impulse.[8] In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. AChE inhibitors block the action of AChE, leading to an increase in the concentration and duration of action of ACh in the synapse.



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